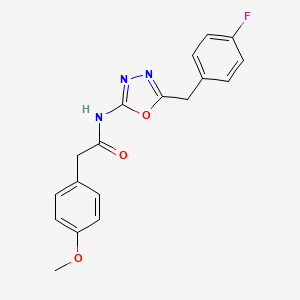

![molecular formula C18H20N2O2S2 B2605238 3-[(3-anilino-3-oxopropyl)disulfanyl]-N-phenylpropanamide CAS No. 1047-89-8](/img/structure/B2605238.png)

3-[(3-anilino-3-oxopropyl)disulfanyl]-N-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Caffeic Acid Derivatives and Analogs

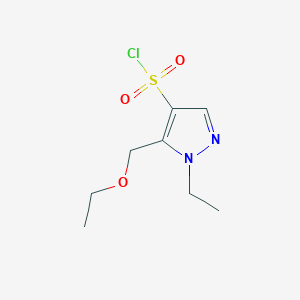

Caffeic acid (CA) derivatives, such as 3-[(3-anilino-3-oxopropyl)disulfanyl]-N-phenylpropanamide, have been extensively studied for their broad spectrum of biological activities and potential therapeutic applications. These compounds, based on the CA scaffold, show promise in human diseases associated with oxidative stress. The phenylpropanoid framework of CA derivatives is considered a valuable structure for drug discovery programs, with applications extending into the cosmetic industry due to stabilizing properties. Innovative research on this chemical scaffold may lead to new and effective therapeutic agents (Silva, Oliveira, & Borges, 2014).

Sulfonamides and Pharmaceutical Applications

Sulfonamide compounds, featuring structures similar to 3-[(3-anilino-3-oxopropyl)disulfanyl]-N-phenylpropanamide, are crucial in the development of bacteriostatic antibiotics and are used to treat bacterial infections and diseases caused by other microorganisms. These compounds, including diuretics and carbonic anhydrase inhibitors, have been explored for novel drugs like apricoxib and pazopanib, showing significant antitumor activity. This highlights the continuing need for novel sulfonamides to act as selective drugs for various conditions such as glaucoma, cancer, and other diseases (Carta, Scozzafava, & Supuran, 2012).

Antioxidant Capacity and Chemical Analysis

The chemical analysis and understanding of antioxidants' role, including derivatives like 3-[(3-anilino-3-oxopropyl)disulfanyl]-N-phenylpropanamide, are pivotal in food science, medicine, and pharmacy. Various tests determine antioxidant activity, highlighting the importance of these compounds in scavenging harmful radicals and contributing to health benefits. Analytical methods such as ORAC, HORAC, and FRAP are used to assess the kinetics or equilibrium states of antioxidant activities, providing valuable insights into their effectiveness and potential health implications (Munteanu & Apetrei, 2021).

Applications in Quorum Sensing Inhibition

Plant-derived molecules, including structures similar to 3-[(3-anilino-3-oxopropyl)disulfanyl]-N-phenylpropanamide, have been identified as inhibitors of AHL-mediated quorum sensing in bacteria. These compounds play crucial roles in blocking communication systems in phytopathogenic and zoopathogenic bacteria, offering a novel approach to anti-infective therapy. Strategies for quorum sensing inhibition involve specific binding with AHL synthases or receptor proteins, affecting QS-related intracellular regulatory pathways, and altering metabolic pathways involved in QS-dependent processes. This opens up possibilities for using these compounds as natural safeguard food additives or in medicinal applications to manage bacterial infections (Deryabin, Galadzhieva, Kosyan, & Duskaev, 2019).

properties

IUPAC Name |

3-[(3-anilino-3-oxopropyl)disulfanyl]-N-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S2/c21-17(19-15-7-3-1-4-8-15)11-13-23-24-14-12-18(22)20-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLGVUKJLYCCKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCSSCCC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-anilino-3-oxopropyl)disulfanyl]-N-phenylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2605157.png)

![4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2605159.png)

![2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2605160.png)

![N-(4-bromo-2-fluorophenyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2605163.png)

![[3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2605165.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2605168.png)

![N-(2-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2605169.png)

![N-[2-(3,4-Dihydro-2H-chromen-4-yl)ethyl]prop-2-enamide](/img/structure/B2605173.png)